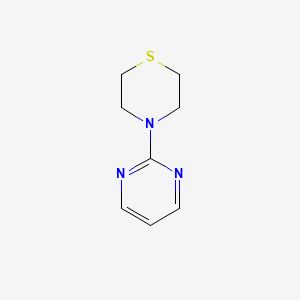
4-Pyrimidin-2-ylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidin-2-ylthiomorpholine, also known as PTM, is a synthetic compound that has gained attention in the field of scientific research due to its unique properties. It is a heterocyclic organic compound that contains a pyrimidine ring and a morpholine ring. PTM has been shown to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis of Complex Molecular Structures
The research by Nandha Kumar et al. (2001) delves into the synthesis of pyrimido[4,5-b]quinolines and its thio analogues, starting from barbituric acids. These compounds are highlighted for their enhanced biological activity when fused with heterocycles in the pyrimidine nucleus. The study outlines a novel method for synthesizing a variety of l,3-diaryl-5hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, which could have significant therapeutic importance (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Anticancer Properties
Kaur et al. (2014) review the anticancer potential of pyrimidine-based compounds, emphasizing their diverse pharmacological activities stemming from their core structure as a building unit of DNA and RNA. The review focuses on the structure, IC50 values, and the mechanisms through which these compounds exert their cell-killing effects, indicating a broad spectrum of targets and a promising future for pyrimidine-based scaffolds in cancer therapy (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Gene Function Inhibition through Morpholinos
Heasman (2002) explores the use of morpholino oligos as a method to inhibit gene function in various model organisms. This review highlights the successes and limitations of using morpholinos to target maternal and zygotic gene functions, showcasing their potential as a rapid and relatively simple method for studying gene function (Heasman, 2002).
Propriétés
IUPAC Name |
4-pyrimidin-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGBNEIHMYECHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2737316.png)
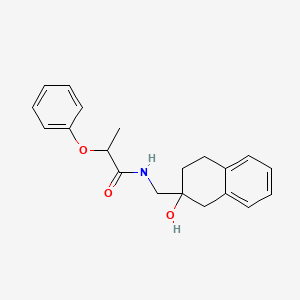
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2737318.png)
![1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine](/img/structure/B2737322.png)
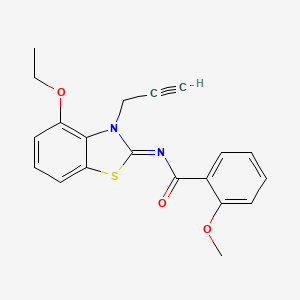
![N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737324.png)
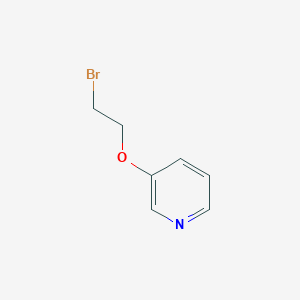
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2737326.png)
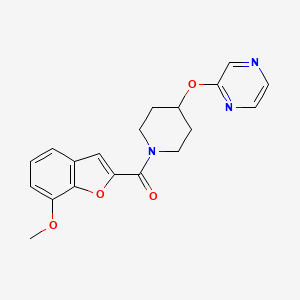
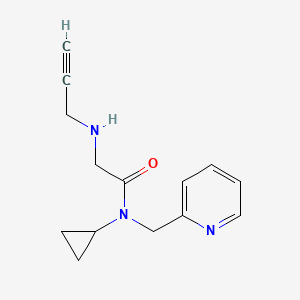
![3-(benzo[d]thiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide](/img/structure/B2737332.png)
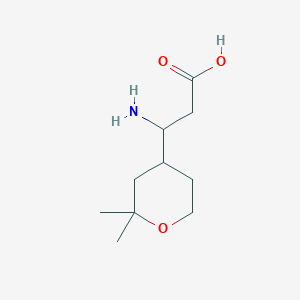
![3-[(1-Cyclobutylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2737337.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2737339.png)